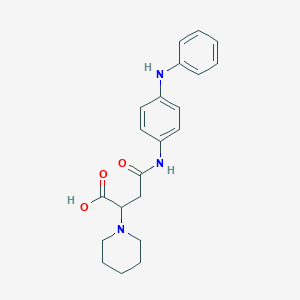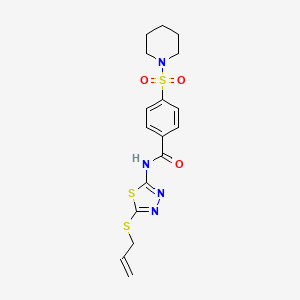
4-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that may have potential therapeutic applications . It contains a piperidine moiety, which is a common structural element in many pharmaceuticals . The compound also contains a 1,3,4-thiadiazole ring, which is known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a sulfonyl group, a 1,3,4-thiadiazol-2-yl group, and a benzamide group. The piperidine ring is a common structural element in many pharmaceuticals and is known for its diverse biological activities .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) focused on the synthesis of piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, demonstrating significant anti-arrhythmic activity. This indicates potential applications in developing treatments for heart rhythm disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, showcasing moderate to talented antibacterial activity. This highlights the compound's potential in contributing to the development of new antibacterial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Selective Serotonin Receptor Agonists : Research on benzamide derivatives, including those with piperidine and thiadiazole groups, has identified compounds with selective serotonin 4 receptor agonist activity. These compounds have been evaluated for their effects on gastrointestinal motility, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Mycobacterium tuberculosis GyrB Inhibitors : A series of compounds designed by molecular hybridization exhibited promising activity against Mycobacterium tuberculosis, demonstrating potential applications in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Antileishmanial Activity : Compounds with piperazinyl-linked benzamidine substituents have shown significant antileishmanial activity, indicating their potential in treating leishmaniasis (Tahghighi, Rezazade Marznaki, Kobarfard, Dastmalchi, Mojarrad, Razmi, Ardestani, Emami, Shafiee, & Foroumadi, 2011).
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S3/c1-2-12-25-17-20-19-16(26-17)18-15(22)13-6-8-14(9-7-13)27(23,24)21-10-4-3-5-11-21/h2,6-9H,1,3-5,10-12H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAKILNYZALSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

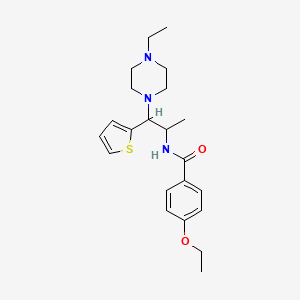

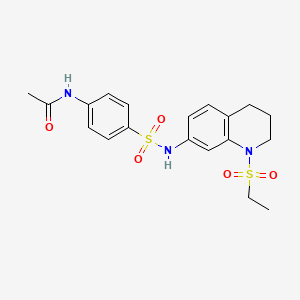

![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2921901.png)
![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)
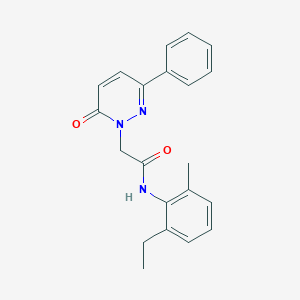

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)
